(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
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Overview
Description
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is a chemical compound with the molecular formula C13H16BrNO2 and a molecular weight of 298.18 g/mol It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone typically involves the reaction of 2-bromobenzoyl chloride with 2-(hydroxymethyl)piperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of (2-bromophenyl)-[2-(carboxymethyl)piperidin-1-yl]methanone.
Reduction: Formation of (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanol.
Substitution: Formation of (2-methoxyphenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone.
Scientific Research Applications
Chemistry
In chemistry, (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .
Biology
In biological research, this compound is studied for its potential effects on various biological pathways. It may be used in the development of new drugs targeting specific enzymes or receptors .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of certain diseases or conditions, although further research is needed to fully understand its efficacy and safety .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
- (2-Fluorophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
- (2-Iodophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone
Uniqueness
(2-Bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with specific properties and applications .
Properties
IUPAC Name |
(2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-7-2-1-6-11(12)13(17)15-8-4-3-5-10(15)9-16/h1-2,6-7,10,16H,3-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSKGHZHNQHOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)C2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345280 |
Source
|
Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5357-62-0 |
Source
|
Record name | (2-bromophenyl)-[2-(hydroxymethyl)piperidin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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